

S55746 BCL-2 family member affinity profiling

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Compound Focus: s55746

CAS No.: 1448525-91-4

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Affinity and Selectivity Profile of S55746

Inhibitor Name	Target	BCL-2 Affinity (K _i or K _D)	Selectivity (vs. BCL-XL)	Affinity for MCL-1 & BFL-1
S55746 (BCL201)	BCL-2	K _i = 1.3 nM [1] [2] [3]	70 to 400-fold selective [1] [2] [3]	No significant binding [1] [2] [3]
ABT-199 (Venetoclax)	BCL-2	K _i = 1.2 nM [2]	~41-fold selective (K _i BCL-XL / K _i BCL-2) [2]	No significant binding [2]
ABT-263 (Navitoclax)	BCL-2, BCL-XL, BCL-w	K _i = 4.5 nM (BCL-2) [2]	Non-selective (K _i = 3.5 nM for BCL-XL) [2]	No significant binding [2]

The data shows that **S55746** achieves a level of potency and selectivity for BCL-2 that is comparable to the first-in-class drug venetoclax, and is distinctly more selective than the earlier-generation inhibitor navitoclax [2].

Cellular Activity and Functional Validation

The functional consequence of this selective profile is evident in cellular models. The table below compares the activity of these inhibitors in different cell lines.

Inhibitor	Activity in BCL-2 dependent RS4;11 cells (IC ₅₀)	Activity in BCL-XL dependent H146 cells (IC ₅₀)	Cytotoxicity on Platelets
S55746	71.6 nM [2] [3]	1.7 µM (Weak activity) [2] [3]	No cytotoxic activity [1] [2]
ABT-199 (Venetoclax)	Potent [2]	Weak activity (identical profile to S55746) [2]	Spares platelets [4]
ABT-263 (Navitoclax)	41.5 nM [2]	49.7 nM (Potent activity) [2]	Causes thrombocytopenia [2] [4]

S55746 induces hallmark apoptotic events in sensitive hematological cell lines, including **phosphatidylserine externalization, caspase-3 activation, and PARP cleavage** [1] [2]. It also demonstrates robust **anti-tumor efficacy in mouse xenograft models** when administered orally, without causing weight loss or behavioral changes [1] [2] [3].

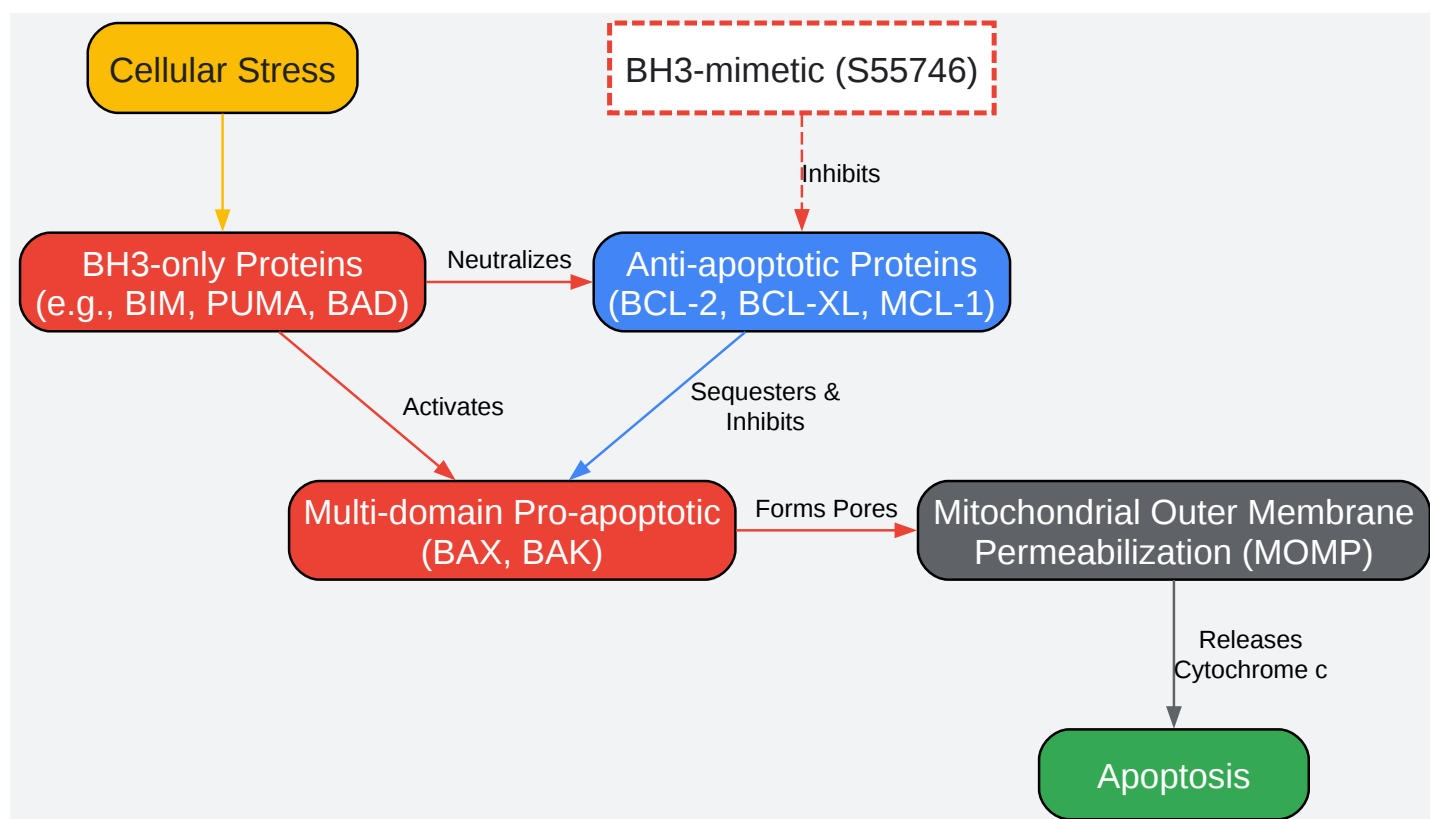
Key Experimental Methodologies

The data supporting the above profiles were generated using standard, robust biochemical and cellular assays:

- **Fluorescence Polarization (FP) Assays:** This is a common method used to quantify protein-ligand interactions and determine affinity constants (K_i). The assays for **S55746** used a fluorescently labeled PUMA BH3 peptide competing with the inhibitor for binding to the BCL-2 protein [2] [4].
- **Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC):** These are direct binding techniques used to measure the affinity (K_D) and thermodynamics of the interaction between **S55746** and BCL-2, providing orthogonal validation to the FP data [2].
- **Cell Viability/Cytotoxicity Assays:** The cellular IC₅₀ values were determined after treating various cell lines (e.g., RS4;11, H146) with the compounds for 72 hours, typically using assays that measure metabolic activity as a proxy for cell viability [2] [3].
- **Analysis of Apoptotic Markers:** Flow cytometry (for Annexin V/propidium iodide staining) and western blotting (for cleaved PARP and caspase-3) were used to confirm the mechanism of cell death [1] [2].

The Role of BCL-2 Family Proteins in Apoptosis

BCL-2 is a key **anti-apoptotic protein** that helps cancer cells evade programmed cell death [5] [6]. It works by binding and neutralizing pro-apoptotic proteins like BIM and BAX in the mitochondrial pathway of apoptosis [5] [6]. The following diagram illustrates this regulatory network and how BH3-mimetics like **S55746** intervene.



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S55746 functions as a **BH3-mimetic**, meaning it mimics the function of native BH3-only proteins. It specifically binds to the hydrophobic groove of BCL-2, displacing pro-apoptotic proteins and triggering apoptosis in cancer cells that are dependent on BCL-2 for survival [1] [2]. Its **selectivity for BCL-2 over BCL-XL** is the key feature that spares platelets, avoiding the dose-limiting thrombocytopenia seen with navitoclax [2] [4].

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